2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE
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Overview
Description
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonylhydrazinylidene group, a methoxyphenyl group, and a methylbenzoate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzenesulfonylhydrazine: This intermediate is synthesized by reacting benzenesulfonyl chloride with hydrazine under controlled conditions.
Formation of the Hydrazone: The benzenesulfonylhydrazine is then reacted with an aldehyde or ketone to form the hydrazone intermediate.
Methoxylation: The hydrazone intermediate undergoes methoxylation to introduce the methoxy group.
Esterification: Finally, the compound is esterified with 4-methylbenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for developing new compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful for investigating biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The benzenesulfonylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the methylbenzoate group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- [5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-hydroxyphenyl] 4-methylbenzoate
- [5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-methylbenzoate
- [5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-ethylbenzoate
Uniqueness
Compared to similar compounds, 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE stands out due to its specific combination of functional groups. The presence of both the methoxyphenyl and methylbenzoate groups provides a unique balance of reactivity and stability, making it particularly useful in various applications.
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5g/mol |
IUPAC Name |
[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-8-11-18(12-9-16)22(25)29-21-14-17(10-13-20(21)28-2)15-23-24-30(26,27)19-6-4-3-5-7-19/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
INGRJUJUHNUPNM-HZHRSRAPSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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